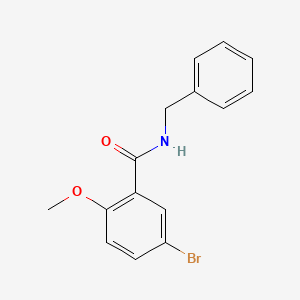

N-benzyl-5-bromo-2-methoxybenzamide

説明

N-benzyl-5-bromo-2-methoxybenzamide (NBB2MBA) is an organic compound belonging to the benzamide family. It is a colorless, crystalline solid with a molecular weight of 295.31 g/mol. NBB2MBA is soluble in methanol, ethanol, and acetone, and insoluble in water. It has a melting point of 130-131°C and a boiling point of 315°C. NBB2MBA is used in a variety of scientific research applications, including as a pharmaceutical intermediate, as a reagent in organic synthesis, and as a fluorescent marker.

科学的研究の応用

Radioiodinated Benzamides for Melanoma Imaging :

- Certain radioiodinated N-(dialkylaminoalkyl)benzamides have been used for scintigraphy and SPECT of melanoma metastases. Structure-activity studies have shown that compounds like 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[(131)I]iodo-2-methoxybenzamide exhibit high melanoma uptake and tissue selectivity. These compounds have potential for melanoma imaging and radionuclide therapy (Eisenhut et al., 2000).

Synthesis of Radioiodinated Ligands for Serotonin Receptors :

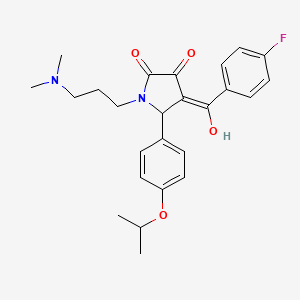

- Radioiodinated ligands, such as 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide, have been developed for their high affinity and selectivity for 5HT2 receptors. These ligands are promising for gamma-emission tomography and studying serotonin receptors (Mertens et al., 1994).

Catalysts for Alcohol Oxidation :

- N-isopropyliodobenzamides, such as 2-Iodo-N-isopropyl-5-methoxybenzamide, have been evaluated as catalysts for the oxidation of alcohols. They have shown high reactivity and environmental benignity, especially for the oxidation of benzylic alcohols (Yakura et al., 2018).

GPR35 Agonists for Pain and Inflammatory Diseases :

- N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, including compounds like N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide, have been identified as potent GPR35 agonists. These compounds are potential candidates for treating pain, inflammatory, and metabolic diseases (Wei et al., 2018).

Potential Antipsychotic Agents :

- Some benzamide derivatives, such as 5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, have been synthesized and evaluated for their antidopaminergic properties. These compounds have shown potential as antipsychotic agents (Högberg et al., 1990).

Herbicides with Bleaching Effects :

- Benzamide analogs, like 2-methoxybenzamides, have been identified as lead compounds for the development of bleaching herbicides. Certain substitutions at specific positions on the benzylamine moiety significantly enhance herbicidal activity (Zhang et al., 2021).

特性

IUPAC Name |

N-benzyl-5-bromo-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-19-14-8-7-12(16)9-13(14)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENCDHONKGDOKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-5-bromo-2-methoxybenzamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline](/img/structure/B2807565.png)

![Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine](/img/structure/B2807569.png)

![Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2807575.png)

![3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2807582.png)

![2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B2807584.png)

![2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2807585.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol](/img/structure/B2807587.png)